2-(3-bromo-4-fluorophenyl)propan-2-amine
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Overview
Description
2-(3-bromo-4-fluorophenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring, with a propan-2-amine group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-fluorophenyl)propan-2-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of Propan-2-amine Group: The brominated and fluorinated phenyl ring is then subjected to a reaction with a suitable amine precursor, such as isopropylamine, in the presence of a catalyst like palladium on carbon (Pd/C) to form the propan-2-amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-bromo-4-fluorophenyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-fluorophenyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The specific pathways and molecular targets involved depend on the particular biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromo-4-chlorophenyl)propan-2-amine: Similar structure with a chlorine atom instead of fluorine.
2-(3-bromo-4-methylphenyl)propan-2-amine: Similar structure with a methyl group instead of fluorine.
2-(3-bromo-4-nitrophenyl)propan-2-amine: Similar structure with a nitro group instead of fluorine.
Uniqueness
2-(3-bromo-4-fluorophenyl)propan-2-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
1314660-95-1 |
---|---|
Molecular Formula |
C9H11BrFN |
Molecular Weight |
232.1 |
Purity |
95 |
Origin of Product |
United States |
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